molecular formula C22H20N6O B1433784 Rilpivirine amide 1 impurity CAS No. 500288-66-4

Rilpivirine amide 1 impurity

Cat. No.: B1433784
CAS No.: 500288-66-4
M. Wt: 384.4 g/mol
InChI Key: LEOGADCYBSSOOZ-VMPITWQZSA-N
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Description

Rilpivirine amide 1 impurity is a degradation product of Rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. This impurity is formed under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic environments . Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing Rilpivirine.

Mechanism of Action

Target of Action

Rilpivirine Amide 1 Impurity, like Rilpivirine, is likely to target the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for the transcription of the viral RNA into DNA, a critical step in the replication of the virus .

Mode of Action

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .

Biochemical Pathways

Rilpivirine, the parent compound, inhibits the reverse transcription process of the hiv-1 virus by binding to the reverse transcriptase enzyme . This action prevents the conversion of viral RNA into DNA, thereby interrupting the replication of the virus .

Pharmacokinetics

Rilpivirine, the parent compound, is almost completely bound to plasma proteins (997%), mostly to albumin . It is metabolized mainly by the liver enzyme CYP3A4 .

Result of Action

Based on the action of rilpivirine, it can be inferred that the inhibition of the reverse transcriptase enzyme would result in the prevention of the replication of the hiv-1 virus .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the parent compound Rilpivirine cannot be coadministered with a number of other drugs due to cytochrome P450 3A4 enzyme induction or gastric pH increase . .

Biochemical Analysis

Biochemical Properties

Rilpivirine amide 1 impurity plays a significant role in biochemical reactions, particularly in the context of its parent compound, Rilpivirine. It interacts with various enzymes, proteins, and other biomolecules involved in the metabolic pathways of Rilpivirine. The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . These interactions can influence the pharmacokinetics and pharmacodynamics of Rilpivirine, affecting its efficacy and safety profile.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are essential for the replication of HIV-1 . By inhibiting the reverse transcriptase enzyme, this compound can reduce viral replication and improve the immune response in infected cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the reverse transcriptase enzyme, inhibiting its activity and preventing the replication of HIV-1 . This inhibition is achieved through non-competitive binding, which alters the enzyme’s conformation and reduces its catalytic efficiency . Additionally, this compound can influence the expression of genes involved in antiviral responses, further enhancing its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit viral replication without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of the compound, converting it into various metabolites that can be excreted from the body . The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in antiviral responses . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . These targeting signals play a crucial role in determining the compound’s subcellular distribution and its overall therapeutic effects .

Preparation Methods

The preparation of Rilpivirine amide 1 impurity involves synthetic routes that typically include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) for characterization . The synthetic route for Rilpivirine itself involves several steps:

Chemical Reactions Analysis

Rilpivirine amide 1 impurity undergoes various chemical reactions, including:

Scientific Research Applications

Rilpivirine amide 1 impurity is primarily studied to understand the stability and degradation pathways of Rilpivirine. This research is essential for:

Comparison with Similar Compounds

Rilpivirine amide 1 impurity can be compared with other degradation products of Rilpivirine, such as Rilpivirine amide A and B. These impurities share similar degradation pathways but may differ in their chemical structure and stability . The uniqueness of this compound lies in its specific formation conditions and its impact on the overall stability profile of Rilpivirine formulations.

Conclusion

Understanding this compound is essential for ensuring the safety and efficacy of Rilpivirine-based treatments. Ongoing research in this area will continue to improve our knowledge of degradation pathways and help develop more stable and effective pharmaceutical formulations.

Properties

IUPAC Name

(E)-3-[4-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-3,5-dimethylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-14-11-17(5-8-19(24)29)12-15(2)21(14)27-20-9-10-25-22(28-20)26-18-6-3-16(13-23)4-7-18/h3-12H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOGADCYBSSOOZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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